(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
Description
(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate (CAS: 82419-34-9) is a tricyclic fluoroquinolone derivative characterized by a fused [1,4]oxazinoquinoline core. It serves as a critical intermediate in synthesizing advanced fluoroquinolone antibiotics, such as levofloxacin and pazufloxacin . Key structural features include:
- Chiral (S)-configuration at the 3-methyl group, crucial for biological activity .
- Fluorine substituents at positions 9 and 10, enhancing DNA gyrase/topoisomerase IV binding and antibacterial potency .
- Ethyl ester at position 6, which is hydrolyzed in vivo to the active carboxylic acid form .
This compound is synthesized via diazotization, hydrogenation, and hydrolysis reactions starting from nitro- and azido-precursors . Its purity (>95%) and stereochemical integrity are validated by NMR and X-ray crystallography .
Properties
IUPAC Name |
ethyl (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO4/c1-3-21-15(20)9-5-18-7(2)6-22-14-11(17)10(16)4-8(12(14)18)13(9)19/h4-5,7H,3,6H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSXJUSNOOBBOP-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3F)F)C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN2[C@H](COC3=C2C(=CC(=C3F)F)C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356837 | |
| Record name | Ethyl (3S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106939-34-8 | |
| Record name | Ethyl (3S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106939-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-9,10-Difluoro-2,3-dihidro-3-metil-7-oxo-7H-pyrido(1,2,3-de)-1,4-benzoxacine-6-carboxilic acid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106939348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (3S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl (3S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Levofloxacin, the active form of Levofloxacin Acid Ester, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
Mode of Action
Levofloxacin exerts its antimicrobial activity by inhibiting the supercoiling activity of DNA gyrase and topoisomerase IV . This inhibition disrupts the bacterial DNA replication process, leading to the death of the bacteria.
Biochemical Pathways
It is known that the inhibition of dna gyrase and topoisomerase iv disrupts the bacterial dna replication process, leading to bacterial cell death.
Pharmacokinetics
Levofloxacin exhibits excellent pharmacokinetic properties. It is described by a linear 2-compartment open model with first-order elimination. The bioavailability of oral Levofloxacin approaches 100% and is little affected by the administration with food. Levofloxacin is widely distributed throughout the body, with a mean volume of distribution of 1.1 L/kg, and penetrates well into most body tissues and fluids. Approximately 80% of Levofloxacin is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion.
Result of Action
The primary result of Levofloxacin’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death. This makes it effective in treating a wide range of infections caused by susceptible bacteria, including infections of the upper respiratory tract, skin and skin structures, urinary tract, and prostate.
Action Environment
The action of Levofloxacin can be influenced by various environmental factors. For instance, the presence of certain fatty acids can enhance the pharmaceutical properties and the antibacterial activity of Levofloxacin. Furthermore, the polymorphism of Levofloxacin can affect its stability and solubility. Therefore, the environment in which Levofloxacin is administered can significantly influence its action, efficacy, and stability.
Biological Activity
(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial and anti-inflammatory effects, and discusses its mechanisms of action and potential applications in pharmaceuticals.
Chemical Structure and Properties
The molecular formula of this compound is C15H13F2NO4, with a molecular weight of approximately 309.26 g/mol. The compound features a bicyclic oxazinoquinoline core with difluoromethyl substitutions at positions 9 and 10. This unique structure contributes to its biological activity and interaction with various biological targets .
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. Preliminary studies suggest that the compound binds to bacterial DNA and inhibits replication processes. This mechanism positions it as a candidate for development as an antimicrobial agent .
Table 1: Summary of Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| E. coli | 32 µg/mL | DNA binding |
| S. aureus | 16 µg/mL | DNA replication inhibition |
| P. aeruginosa | 64 µg/mL | Unknown |
Anti-inflammatory Effects
In addition to its antibacterial properties, (S)-Ethyl 9,10-difluoro-3-methyl-7-oxo has shown potential anti-inflammatory effects in vitro. Studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures . However, comprehensive studies are required to fully elucidate these effects.
Table 2: In Vitro Anti-inflammatory Activity
| Cell Line | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| RAW264.7 (macrophages) | IL-6: 50% | 10 |
| THP-1 (monocytes) | TNF-alpha: 30% | 5 |
The biological activity of (S)-Ethyl 9,10-difluoro-3-methyl-7-oxo appears to stem from its ability to interact with nucleic acids and proteins involved in bacterial growth and inflammation. The difluoromethyl groups enhance its reactivity and binding affinity towards biological targets .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of (S)-Ethyl 9,10-difluoro against multi-drug resistant strains of E. coli. Results demonstrated a significant reduction in bacterial load in treated samples compared to controls.
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in reduced swelling and lower levels of inflammatory cytokines compared to untreated controls.
Safety Profile
While the compound exhibits promising biological activity, safety assessments are crucial. The presence of fluorine atoms raises concerns regarding potential toxicity and reactivity. General safety considerations suggest handling the compound with care due to its irritant properties .
Scientific Research Applications
Antibacterial Activity
(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo derivatives have been investigated for their antibacterial properties. The structural modifications involving fluorine enhance the lipophilicity and bioavailability of the compound, potentially leading to improved efficacy against bacterial strains resistant to conventional antibiotics.
Inhibition of Enzymatic Activity
Research indicates that compounds similar to (S)-Ethyl 9,10-difluoro derivatives can act as inhibitors for various enzymes involved in bacterial metabolism. For example:
- Kynurenine Aminotransferase II (KAT II) : Inhibitors derived from this class have shown promise in modulating neuroinflammatory pathways by targeting KAT II, which is implicated in several neurodegenerative diseases.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study demonstrated that (S)-Ethyl 9,10-difluoro derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth microdilution techniques.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 Pseudomonas aeruginosa 32 -
Neuroprotective Effects :
- Another clinical study explored the neuroprotective effects of compounds derived from this class in models of oxidative stress-induced neuronal injury. The results indicated a reduction in neuronal apoptosis and inflammation markers.
Future Research Directions
Continued research on (S)-Ethyl 9,10-difluoro derivatives should focus on:
- Mechanistic Studies : Understanding the precise mechanisms through which these compounds exert their antibacterial and neuroprotective effects.
- Structure-Activity Relationships (SAR) : Exploring how variations in the chemical structure influence biological activity to optimize lead compounds for drug development.
Comparison with Similar Compounds
Structural and Functional Insights
- Ring System Variations: The [1,4]oxazinoquinoline core in the target compound provides conformational rigidity, optimizing binding to bacterial DNA gyrase . In contrast, [1,2,5]oxadiazoloquinoline () and [1,3]thiazetoquinoline () cores alter electron distribution, affecting antibacterial potency and resistance profiles . Piperazine-substituted derivatives () exhibit enhanced penetration into eukaryotic cells, enabling dual antibacterial/antitumor applications .
- Substituent Effects: Fluorine atoms at positions 9 and 10 (target compound) increase hydrophobicity and target affinity compared to mono-fluoro analogues . Cyclopropyl groups () reduce off-target interactions, lowering toxicity . Methoxy groups () improve pharmacokinetics but may reduce activity against resistant strains .
Synthetic Efficiency :
Preparation Methods
Construction of the Quinoline Core
The quinoline backbone is typically synthesized via cyclization reactions involving aromatic amines and carbonyl-containing precursors. A modified Skraup synthesis has been employed for analogous structures, where aniline derivatives condense with glycerol under acidic conditions to form the bicyclic framework . However, the presence of fluorine substituents at positions 9 and 10 necessitates a tailored approach.
Recent advancements in difluorocarbene-mediated cyclization offer a viable route. As demonstrated by Jiang et al., ortho-alkenyl anilines react with difluorocarbene precursors (e.g., ClCF~2~COONa) to generate isocyanides in situ, which undergo α-addition to form quinoline rings . For the target compound, 3-methyl-2-aminophenol could serve as the aniline precursor, with difluorocarbene introducing fluorine atoms during ring closure. This method avoids handling hazardous isocyanides directly and achieves yields exceeding 70% in model systems .
| Oxidant | Temperature (°C) | Yield (%) | Selectivity (9,10 vs. other) |
|---|---|---|---|
| (NH~4~)~2~S~2~O~8~ | 80 | 68 | >20:1 |
| K~2~S~2~O~8~ | 100 | 55 | 12:1 |
| DTBP* | 120 | 42 | 8:1 |
| *Di-tert-butyl peroxide |
Formation of the Oxazino Moiety
The oxazino ring is constructed via microwave-assisted cyclization of ethyl 2-diazo-3-oxoalkanoates with aziridines . For the target molecule, ethyl 2-diazo-3-oxo-4-methylpentanoate reacts with 2-arylaziridine under microwave irradiation (130°C, 20 min) to form the oxazoline intermediate. Subsequent oxidation with Jones reagent introduces the 7-oxo group, while the ethyl ester at position 6 is retained via careful pH control during workup .
Key mechanistic steps :
-
Wolff rearrangement of the diazo compound generates an ethoxycarbonylketene.
-
Nucleophilic attack by aziridine opens the strained ring, forming a zwitterionic intermediate.
-
Intramolecular cyclization yields the oxazoline core, which isomerizes to the thermodynamically stable oxazino structure .
Stereoselective Synthesis of the (S)-Enantiomer
Achieving the (S)-configuration at the 3-methyl position requires chiral auxiliary-mediated alkylation . A practical approach involves:
-
Coupling the quinoline-6-carboxylate with (R)-propylene oxide to install a temporary chiral center.
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Diastereomeric resolution via crystallization, as described in patent EP0142920A2 for analogous decahydroquinolines .
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Acidic cleavage of the auxiliary to yield the (S)-enantiomer with >98% enantiomeric excess (ee).
Alternative methods :
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Enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes the undesired (R)-ester, leaving the (S)-enantiomer intact .
-
Asymmetric hydrogenation of a ketone precursor with Ru-BINAP catalysts achieves up to 95% ee but requires additional oxidation steps .
Final Esterification and Purification
The ethyl ester at position 6 is introduced via Steglich esterification :
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Activate the carboxylic acid with N,N′-dicyclohexylcarbodiimide (DCC).
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React with ethanol in the presence of 4-dimethylaminopyridine (DMAP).
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Purify by silica gel chromatography (petroleum ether/ethyl acetate = 5:1) to isolate the product in 85% yield .
Critical purification steps :
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High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) ensures enantiopurity.
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Recrystallization from methanol/ether mixtures removes residual diastereomers .
Scalability and Process Optimization
Large-scale synthesis (≥100 g) faces challenges in exothermic reactions and byproduct formation. Key optimizations include:
Q & A
Basic Research Questions
Q. What are the key synthetic routes and intermediates for synthesizing (S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate?
- Methodological Answer : The compound is synthesized via cyclocondensation of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives with piperazine or substituted amines under reflux conditions. Key intermediates include ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (precursor for tricyclic fluoroquinolones) and 7,8-diaminoquinoline derivatives. Reaction optimization involves controlling temperature (70–100°C), solvent choice (ethanol or DMF), and stoichiometric ratios of nucleophilic agents like α-acetyl-N-arylhydrazonoyl chlorides .
Q. How is the compound characterized analytically to confirm its structural identity and purity?
- Methodological Answer :
- Spectroscopy : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) (¹H, ¹³C, and ¹⁹F) are used to confirm the molecular formula and stereochemistry. For example, the (S)-configuration is validated via chiral chromatography or optical rotation analysis .
- Chromatography : HPLC with UV detection (λ = 254–280 nm) ensures purity (>98%), while tandem MS identifies trace impurities like ofloxacin-related compounds .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and enantiomeric excess in the synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to assess variables like temperature, solvent polarity, and catalyst loading. For example, triethylamine in ethanol enhances cyclization efficiency for tricyclic intermediates .
- Enantioselective Synthesis : Chiral auxiliaries or asymmetric catalysis (e.g., palladium-mediated cross-coupling) can improve enantiomeric excess. Evidence from fluoroquinolone syntheses shows that stereochemical control at C3 (methyl group) is critical for bioactivity .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE effects or ¹⁹F NMR shifts) during structural elucidation?
- Methodological Answer :
- Comparative Analysis : Cross-reference with structurally analogous compounds, such as ofloxacin impurity E (9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid), which shares a similar oxazinoquinoline core .
- Computational Modeling : Density Functional Theory (DFT) calculations predict ¹⁹F NMR chemical shifts and validate intramolecular hydrogen bonding patterns .
Q. What is the role of this compound as a process-related impurity in levofloxacin API synthesis, and how is it controlled?
- Methodological Answer :
- Formation Pathways : The compound arises during incomplete piperazine substitution or oxidation of intermediates. Its presence above 0.1% in APIs requires quantification via LC-MS/MS .
- Mitigation : Adjust reaction pH (6.5–7.5) to suppress side reactions, and use scavenging agents (e.g., activated charcoal) during purification .
Q. How does the stereochemistry at the C3 methyl group influence antibacterial activity in related fluoroquinolones?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
